molecular formula C16H20N4 B2690251 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine CAS No. 1016690-63-3

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine

Número de catálogo: B2690251
Número CAS: 1016690-63-3
Peso molecular: 268.364
Clave InChI: HZZWWKQZBWURDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine is a chemical compound known for its diverse applications in medicinal chemistry. It features a piperazine ring substituted with a phenyl group and a pyridine ring, making it a versatile molecule in drug design and synthesis.

Análisis Bioquímico

Biochemical Properties

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine has been shown to interact with serotonin (5-HT), inhibiting its reuptake . This interaction suggests that the compound may play a role in modulating neurotransmission, particularly in pathways involving serotonin .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with serotonin. By inhibiting the reuptake of serotonin, the compound can potentially influence various cellular processes that are regulated by this neurotransmitter .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its ability to inhibit serotonin reuptake . This inhibition can lead to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be stable in human liver microsomes, suggesting that it may have good pharmacokinetic properties .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively antagonize the depletion of serotonin in the hypothalamus induced by p-chloroamphetamine (PCA), and reduce immobility times in the rat forced swimming test (FST) . These effects were observed at specific dosages, indicating that the compound’s effects can vary with dosage .

Metabolic Pathways

Given its interaction with serotonin, it is likely that it may be involved in pathways related to neurotransmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under high-temperature conditions.

    Substitution with Phenyl Group: The piperazine ring is then reacted with phenyl chloride in the presence of a base such as sodium hydroxide to introduce the phenyl group.

    Formation of Pyridine Ring: The pyridine ring is synthesized separately through a condensation reaction involving acetaldehyde and ammonia.

    Coupling Reaction: The final step involves coupling the phenylpiperazine and pyridine rings using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkyl-substituted derivatives.

Aplicaciones Científicas De Investigación

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine has several applications in scientific research:

Comparación Con Compuestos Similares

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine can be compared with other similar compounds:

Uniqueness: this compound stands out due to its dual activity as both an acetylcholinesterase inhibitor and an anticancer agent, making it a versatile molecule in medicinal chemistry.

Actividad Biológica

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine, also known as a phenylpiperazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various neurotransmitter systems, particularly the serotonin (5-HT) reuptake system, making it a potential candidate for the treatment of several neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H22N4
  • Molecular Weight : 290.39 g/mol

This compound features a piperazine ring substituted with a phenyl group and a pyridine ring, contributing to its unique pharmacological profile.

Target Interaction

The primary target of this compound is the serotonin reuptake transporter (SERT). By inhibiting this transporter, the compound increases the availability of serotonin in the synaptic cleft, which can enhance serotonergic signaling.

Biochemical Pathways

The interaction with SERT influences several biochemical pathways associated with mood regulation and anxiety. The compound's ability to modulate serotonin levels suggests potential applications in treating depression and anxiety disorders.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In particular, studies have shown that it reduces immobility times in the forced swimming test (FST), a common assay for evaluating antidepressant activity.

Acetylcholinesterase Inhibition

Additionally, this compound has been investigated for its potential as an acetylcholinesterase inhibitor, relevant for Alzheimer's disease treatment. Preliminary studies suggest that it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .

Anticancer Activity

Emerging data also highlight its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of prostate cancer cells, indicating its potential role in oncology .

Research Findings and Case Studies

Study Focus Findings
Animal Model Study Antidepressant ActivityReduced immobility times in FST, indicating potential antidepressant effects.
Biochemical Study Acetylcholinesterase InhibitionDemonstrated inhibitory activity on acetylcholinesterase, suggesting relevance for Alzheimer's treatment .
Cancer Research Antiproliferative EffectsInhibited growth of prostate cancer cells in vitro, warranting further investigation .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits good metabolic stability in human liver microsomes, which is crucial for its viability as a therapeutic agent. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics.

Propiedades

IUPAC Name

[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZWWKQZBWURDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.